N-(2-fluoro-5-methylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2-fluoro-5-methylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrazole ring, a phenoxymethyl group, and a fluoro-methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluoro-5-methylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone under acidic conditions.
Introduction of the phenoxymethyl group: This step involves the reaction of the pyrazole intermediate with phenoxymethyl chloride in the presence of a base such as potassium carbonate.
Addition of the fluoro-methylphenyl moiety: The final step involves the coupling of the intermediate with 2-fluoro-5-methylphenyl isocyanate under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluoro-5-methylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro-methylphenyl moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-fluoro-5-methylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-fluoro-5-methylphenyl)-3-phenylpropanamide
- 5-(2-Fluoro-5-methylphenyl)-N-methylthiazol-2-amine
- N-(2-fluoro-5-methylphenyl)piperidine-4-carboxamide
Uniqueness
N-(2-fluoro-5-methylphenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H16FN3O2 |
---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
N-(2-fluoro-5-methylphenyl)-1-(phenoxymethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C18H16FN3O2/c1-13-7-8-15(19)17(11-13)20-18(23)16-9-10-22(21-16)12-24-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,23) |
InChI Key |
QNNTUYBHRIFIDK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3 |
Origin of Product |
United States |
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